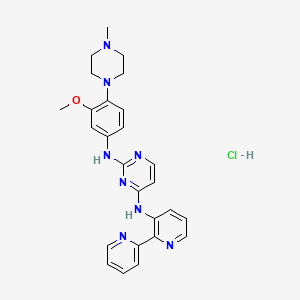

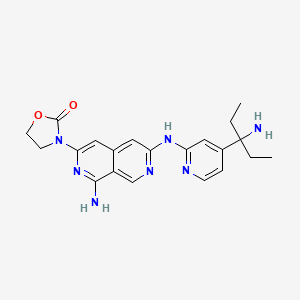

Tubulin inhibitor 36

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tubulin Inhibitor 36 is a small molecule that targets tubulin, a protein that is a key component of the microtubule network within cells. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 36 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common synthetic routes may include:

Step 1: Formation of an aromatic core structure through Friedel-Crafts acylation.

Step 2: Introduction of functional groups via nucleophilic substitution reactions.

Step 3: Final coupling reactions using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring high yield and purity. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Tubulin Inhibitor 36 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas and palladium on carbon.

Substitution: Halogenation of aromatic rings using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated aromatic compounds

Aplicaciones Científicas De Investigación

Tubulin Inhibitor 36 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study microtubule dynamics and polymerization.

Biology: Investigated for its role in disrupting cell division and inducing apoptosis in cancer cells.

Medicine: Explored as a potential therapeutic agent for treating various cancers, including breast, lung, and ovarian cancers.

Industry: Utilized in the development of nanoparticle drug delivery systems to enhance the solubility and bioavailability of chemotherapeutic agents

Mecanismo De Acción

Tubulin Inhibitor 36 exerts its effects by binding to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound also activates intrinsic and extrinsic apoptotic pathways, involving key molecular targets such as p53 and interleukin-α .

Comparación Con Compuestos Similares

Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.

Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.

Vinblastine: Binds to tubulin and inhibits microtubule assembly, causing cell cycle arrest.

Uniqueness of Tubulin Inhibitor 36: this compound is unique in its dual mechanism of action, targeting both tubulin polymerization and specific signaling pathways involved in apoptosis. This dual action enhances its efficacy as an anticancer agent and reduces the likelihood of resistance development compared to other tubulin inhibitors .

Propiedades

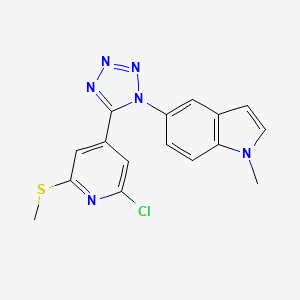

Fórmula molecular |

C16H13ClN6S |

|---|---|

Peso molecular |

356.8 g/mol |

Nombre IUPAC |

5-[5-(2-chloro-6-methylsulfanylpyridin-4-yl)tetrazol-1-yl]-1-methylindole |

InChI |

InChI=1S/C16H13ClN6S/c1-22-6-5-10-7-12(3-4-13(10)22)23-16(19-20-21-23)11-8-14(17)18-15(9-11)24-2/h3-9H,1-2H3 |

Clave InChI |

WOBXBBIDOFZPJP-UHFFFAOYSA-N |

SMILES canónico |

CN1C=CC2=C1C=CC(=C2)N3C(=NN=N3)C4=CC(=NC(=C4)Cl)SC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)

![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)